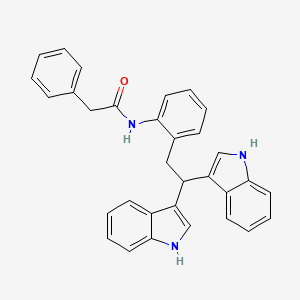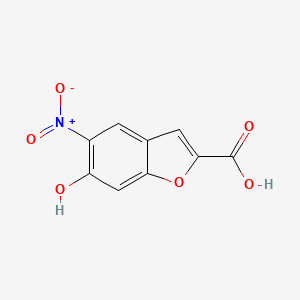![molecular formula C21H19N3OS B14377577 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline CAS No. 90074-39-8](/img/structure/B14377577.png)
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a butylsulfanyl group attached to an oxadiazole ring, which is further connected to a phenylquinoline structure. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline involves several steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Introduction of the butylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with butylthiol.
Coupling with quinoline: The final step involves the coupling of the oxadiazole derivative with a quinoline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl and quinoline rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving quinoline derivatives.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline include other quinoline derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:
- 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline
- This compound
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical properties.
Eigenschaften
CAS-Nummer |
90074-39-8 |
|---|---|
Molekularformel |
C21H19N3OS |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
2-butylsulfanyl-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H19N3OS/c1-2-3-13-26-21-24-23-20(25-21)17-14-19(15-9-5-4-6-10-15)22-18-12-8-7-11-16(17)18/h4-12,14H,2-3,13H2,1H3 |
InChI-Schlüssel |
ZQVPWNNCJJVLNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)



![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)
![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)


![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
